molecular formula C10H21N B15247411 N-Pentylcyclopentanamine

N-Pentylcyclopentanamine

Cat. No.: B15247411
M. Wt: 155.28 g/mol
InChI Key: SFYTXRHSVXLCKA-UHFFFAOYSA-N
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Description

N-Pentylcyclopentanamine is an organic compound with the molecular formula C10H21N It consists of a cyclopentane ring attached to a pentyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Pentylcyclopentanamine typically involves the reaction of cyclopentylamine with pentyl halides under basic conditions. The reaction can be carried out using sodium or potassium hydroxide as the base in an organic solvent such as ethanol or methanol. The reaction is usually performed at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced separation techniques, such as distillation or chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Pentylcyclopentanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Alkylated or acylated amine derivatives.

Scientific Research Applications

N-Pentylcyclopentanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of amine metabolism and enzyme interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Pentylcyclopentanamine involves its interaction with biological molecules, such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentylamine: Similar structure but lacks the pentyl group.

    Pentylamine: Similar structure but lacks the cyclopentane ring.

    Cyclohexylamine: Contains a cyclohexane ring instead of a cyclopentane ring.

Uniqueness

N-Pentylcyclopentanamine is unique due to the combination of a cyclopentane ring and a pentyl group attached to an amine. This structure provides distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill.

Properties

Molecular Formula

C10H21N

Molecular Weight

155.28 g/mol

IUPAC Name

N-pentylcyclopentanamine

InChI

InChI=1S/C10H21N/c1-2-3-6-9-11-10-7-4-5-8-10/h10-11H,2-9H2,1H3

InChI Key

SFYTXRHSVXLCKA-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1CCCC1

Origin of Product

United States

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